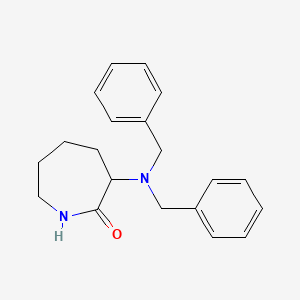

3-(Dibenzylamino)azepan-2-one

Description

Molecular Architecture and Functional Groups

The molecular architecture of 3-(dibenzylamino)azepan-2-one is characterized by a sophisticated arrangement of functional groups centered around a seven-membered azepanone ring system. The compound possesses the molecular formula C20H24N2O with a molecular weight of 308.42 grams per mole, indicating a substantial organic molecule with complex structural features. The International Union of Pure and Applied Chemistry name precisely describes the structural arrangement: this compound, where the dibenzylamino group is positioned at the third carbon of the azepanone ring.

The core structural framework consists of the azepan-2-one ring, which represents a seven-membered lactam structure. This lactam functionality is characterized by the presence of a carbonyl group adjacent to a nitrogen atom within the ring system, creating an intramolecular cyclic amide linkage. The seven-membered ring structure provides significant conformational flexibility compared to smaller ring systems, allowing for various chair and boat conformations that can influence the molecule's overall three-dimensional shape and properties.

The dibenzylamino substituent attached to the third position of the azepanone ring introduces significant structural complexity through its tertiary amine functionality. This substituent consists of two benzyl groups (phenylmethyl groups) attached to a nitrogen atom, creating a dibenzylated amine structure. Each benzyl group contains a phenyl ring connected through a methylene bridge to the tertiary nitrogen, providing both aromatic character and conformational flexibility through rotation around the carbon-nitrogen and carbon-carbon bonds.

| Structural Component | Description | Functional Significance |

|---|---|---|

| Azepan-2-one ring | Seven-membered lactam | Cyclic amide functionality, conformational flexibility |

| Dibenzylamino group | Tertiary amine with two benzyl substituents | Aromatic character, steric bulk, electronic effects |

| Carbonyl group | Ketone functionality within lactam | Hydrogen bonding capacity, electronic properties |

| Methylene bridges | Carbon linkers in benzyl groups | Conformational mobility, spatial orientation |

Tautomerism and Conformational Analysis

The lactam functionality present in this compound exhibits potential for lactam-lactim tautomerism, a significant structural consideration that affects the compound's chemical behavior and properties. Lactam-lactim tautomerism involves the migration of a hydrogen atom from the nitrogen atom in the lactam form to the oxygen atom, resulting in the formation of a lactim tautomer with a hydroxyl group and an imine functionality. This tautomeric equilibrium represents a fundamental aspect of lactam chemistry that can influence molecular stability, reactivity, and biological activity.

Research has demonstrated that seven-membered lactams can be classified into distinct types based on their Cotton effects and conformational preferences. The conformational analysis of seven-membered lactam rings reveals complex three-dimensional arrangements that are influenced by ring puckering, substituent effects, and intramolecular interactions. The azepan-2-one ring system in this compound can adopt various conformations, including chair-like and boat-like arrangements, with the specific preferred conformation depending on the steric and electronic effects of the dibenzylamino substituent.

The presence of the bulky dibenzylamino group at the third position significantly influences the conformational preferences of the azepanone ring. The steric bulk of the two benzyl groups creates conformational constraints that favor specific ring conformations while destabilizing others. This substituent effect can lead to preferential adoption of conformations that minimize steric interactions between the benzyl groups and the ring system, potentially affecting the overall molecular shape and intermolecular interactions.

Temperature-dependent studies on related lactam systems have shown that tautomeric equilibria can shift with thermal energy, affecting the relative populations of lactam and lactim forms. For seven-membered lactams, the conformational equilibrium is particularly sensitive to substitution patterns and environmental conditions, making conformational analysis crucial for understanding the compound's behavior under different conditions.

Stereochemical Considerations

The stereochemical aspects of this compound are primarily centered around the configuration at the third carbon atom bearing the dibenzylamino substituent. This carbon represents a potential stereocenter, as it is bonded to four different groups: the dibenzylamino moiety, two different portions of the azepanone ring, and a hydrogen atom. The stereochemical configuration at this position can significantly influence the compound's three-dimensional structure, conformational preferences, and potential biological activity.

The molecular structure allows for the existence of two enantiomeric forms, designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules. Related compounds in the literature, such as (R)-3-(benzylamino)azepan-2-one, demonstrate the importance of stereochemical considerations in this class of molecules. The absolute configuration affects not only the spatial arrangement of the dibenzylamino substituent relative to the lactam ring but also influences the conformational preferences and intermolecular interactions of the molecule.

The conformational flexibility of the seven-membered azepanone ring introduces additional stereochemical complexity through the potential for ring flipping and conformational interconversion. Unlike six-membered rings with more restricted conformational mobility, seven-membered rings can undergo facile conformational changes that can affect the spatial relationships between substituents and influence the overall molecular geometry.

The dibenzylamino substituent itself introduces conformational stereochemistry through the orientation of the benzyl groups relative to each other and to the azepanone ring. The rotation around the nitrogen-carbon bonds connecting the benzyl groups allows for various spatial arrangements, creating conformational isomers that may interconvert rapidly at room temperature but could be distinguished under specific conditions or in constrained environments.

Electronic and Physicochemical Properties

The electronic properties of this compound are fundamentally influenced by the interaction between the electron-donating dibenzylamino group and the electron-withdrawing lactam carbonyl functionality. The tertiary amine nitrogen in the dibenzylamino substituent possesses a lone pair of electrons that can participate in various electronic interactions, including potential conjugation with the adjacent carbon framework and influence on the overall electronic distribution within the molecule.

The compound exhibits specific physicochemical characteristics that reflect its molecular structure and electronic properties. The physical form is reported as a white solid powder with high purity levels ranging from 95% to 99%. The solid-state properties indicate strong intermolecular interactions, likely involving hydrogen bonding through the lactam carbonyl and potentially through aromatic interactions between the benzyl groups of different molecules.

The compound demonstrates limited solubility characteristics, requiring storage under controlled conditions at temperatures between 2-8°C in sealed, dry environments. This storage requirement suggests potential sensitivity to moisture and thermal degradation, indicating specific stability considerations related to the molecular structure. The requirement for dry storage conditions may relate to the potential for hydrolytic degradation of the lactam functionality or other moisture-sensitive processes.

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 308.42 g/mol | Moderate-sized organic molecule |

| Physical Form | White solid powder | Crystalline or amorphous solid state |

| Purity | 95-99% | High chemical purity achievable |

| Storage Temperature | 2-8°C | Temperature-sensitive stability |

| Storage Conditions | Sealed, dry | Moisture-sensitive properties |

The electronic characteristics are further reflected in the compound's spectroscopic properties and chemical reactivity patterns. The presence of the carbonyl group provides characteristic infrared absorption in the amide region, while the aromatic benzyl groups contribute to ultraviolet absorption characteristics. The tertiary amine functionality may exhibit basic properties, potentially affecting the compound's behavior in different pH environments and its interactions with other molecules.

The topological polar surface area and hydrogen bonding capacity of the molecule influence its potential for intermolecular interactions and affect properties such as solubility, permeability, and binding affinity in various chemical and biological contexts. The combination of hydrophobic aromatic regions with the polar lactam functionality creates an amphiphilic character that may influence the compound's behavior in different solvent systems and its potential for self-assembly or aggregation phenomena.

Properties

IUPAC Name |

3-(dibenzylamino)azepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c23-20-19(13-7-8-14-21-20)22(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRAYCQJGMBISSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901003834 | |

| Record name | 6-(Dibenzylamino)-3,4,5,6-tetrahydro-2H-azepin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901003834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83783-77-1 | |

| Record name | 3-[Bis(phenylmethyl)amino]hexahydro-2H-azepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83783-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bis(benzyl)amino)hexahydro-2H-azepin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083783771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Dibenzylamino)-3,4,5,6-tetrahydro-2H-azepin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901003834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[bis(benzyl)amino]hexahydro-2H-azepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid-Catalyzed Cyclization of Linear Precursors

A widely adopted method involves cyclizing linear amide precursors under acidic conditions. For example, CN101607939B details the synthesis of a related benzazepin-2-one derivative through sulfuric acid-mediated cyclization of an N-(2,2-dimethoxyethyl)amide intermediate. Applied to 3-(dibenzylamino)azepan-2-one, this approach would require:

- Preparation of 3-(dibenzylamino)hexanoic acid.

- Activation of the carboxylic acid via thionyl chloride to form the acyl chloride.

- Cyclization in concentrated sulfuric acid at 15–20°C to yield the lactam.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Cyclization Temperature | 15–20°C | |

| Acid Catalyst | $$ \text{H}2\text{SO}4 $$ (36N) | |

| Yield | ~93% (analogous compound) |

This method offers high purity (>99.5%) but demands stringent temperature control to avoid side reactions such as over-oxidation.

Dibenzylamino Functionalization Approaches

Reductive Amination of Keto Intermediates

Introducing the dibenzylamino group via reductive amination requires a 3-keto-azepan-2-one intermediate. PMC11285842 outlines reductive amination using sodium borohydride ($$ \text{NaBH}_4 $$) to alkylate amines with aldehydes. For 3-(dibibenzylamino)azepan-2-one:

- React 3-keto-azepan-2-one with dibenzylamine in methanol.

- Reduce the imine intermediate with $$ \text{NaBH}_4 $$ at 0–5°C.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reducing Agent | $$ \text{NaBH}_4 $$ | |

| Solvent | Methanol | |

| Yield (analogous) | 70–85% |

This method avoids harsh alkylation conditions but necessitates synthesis of the keto intermediate, which adds steps.

Nucleophilic Alkylation of Amine Precursors

Direct alkylation of 3-amino-azepan-2-one with benzyl halides offers a straightforward route. CN102503836A describes dibenzylamine synthesis via benzyl chloride and aniline condensation using iodine catalyst. Applied here:

- React 3-amino-azepan-2-one with excess benzyl chloride ($$ \text{PhCH}2\text{Cl} $$) in $$ \text{CH}2\text{Cl}_2 $$.

- Use triethylamine ($$ \text{Et}_3\text{N} $$) as a base to neutralize $$ \text{HCl} $$.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Iodine ($$ \text{I}_2 $$) | |

| Temperature | Reflux | |

| Yield (dibenzylamine) | 44% |

While cost-effective, this method suffers from moderate yields and chloride byproducts, necessitating purification via vacuum distillation.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

- Acid-Catalyzed Cyclization : High-purity yields (>90%) but requires corrosive $$ \text{H}2\text{SO}4 $$.

- Reductive Amination : Lower overall yields (70–85%) due to multi-step synthesis but milder conditions.

- Alkylation : Economical for large-scale production but generates stoichiometric $$ \text{HCl} $$.

Purity and Byproduct Management

Tribenzylamine formation plagues alkylation routes, whereas reductive amination produces minimal byproducts. Chromatography or recrystallization from $$ \text{EtOAc}/\text{hexane} $$ is essential for isolating >95% pure product.

Emerging Catalytic Systems

Palladium-Catalyzed Coupling

WO2011121602A1 highlights palladium catalysts for dibenzothiazepinone synthesis, suggesting potential for C–N bond formation in azepanones. A proposed route:

- Couple 3-bromo-azepan-2-one with dibenzylamine using $$ \text{Pd(OAc)}_2 $$ and $$ \text{Xantphos} $$.

- Optimize in toluene at 110°C for 12 hours.

Advantages : High selectivity, minimal byproducts.

Challenges : Cost of palladium catalysts and ligand optimization.

Chemical Reactions Analysis

Types of Reactions

3-(Dibenzylamino)azepan-2-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The azepane ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

3-(Dibenzylamino)azepan-2-one serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity and selectivity towards specific targets. Research indicates potential applications in developing drugs for neurodegenerative diseases, cancer, and antimicrobial therapies.

Case Study: Neuroprotective Effects

A study focusing on azepan derivatives demonstrated their ability to modulate neurotransmitter systems, indicating potential neuroprotective effects. These findings suggest that this compound could be investigated further for its role in treating conditions like Alzheimer's disease by enhancing cognitive function through acetylcholine modulation.

Organic Synthesis

The compound is utilized as an intermediate in synthesizing complex organic molecules. Its reactivity profile allows it to participate in various chemical reactions, including reductions and substitutions, making it valuable in creating more intricate structures.

Table: Common Reactions of this compound

| Reaction Type | Description |

|---|---|

| Reduction | Addition of hydrogen or removal of oxygen |

| Substitution | Replacement of one functional group with another |

Biological Studies

In biological research, this compound is studied for its interactions with enzymes and receptors. Its potential as a therapeutic agent is evaluated through various assays aimed at understanding its pharmacological properties.

Research indicates that this compound may exhibit several biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibitory effects against bacterial growth |

| Anticancer | Potential to induce apoptosis in cancer cells |

| Neuroprotective | Possible protective effects against neurodegeneration |

Industrial Applications

The compound finds utility in producing specialty chemicals and materials. Its unique properties make it suitable for applications in various industries, including pharmaceuticals and agrochemicals.

Uniqueness

The presence of the dibenzylamine group distinguishes this compound from other azepanones, potentially imparting unique biological activities and chemical reactivity.

Mechanism of Action

The mechanism of action of 3-(Dibenzylamino)azepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Properties :

- Hazard Profile : Classified with warning signals (H302, H315, H319, H335) due to risks of toxicity, skin/eye irritation, and respiratory irritation .

Comparison with Structurally Similar Compounds

3-(Benzoylamino)azepan-2-one (CAS: Not specified)

Structural Differences :

Physicochemical and Functional Contrasts :

- Crystal Structure: The benzoylamino derivative exhibits a planar amide group, enhancing intermolecular hydrogen bonding compared to the bulkier dibenzylamino substituent in 3-(Dibenzylamino)azepan-2-one .

- Biological Activity: Benzoylamino analogs are reported as stable chemokine inhibitors with anti-inflammatory properties, but their metabolic stability in vivo is lower than dibenzylamino derivatives due to reduced steric shielding .

4-(Dibenzylamino)cyclohexanecarboxylic Acid (CAS: Not specified)

Structural Differences :

- Features a cyclohexane ring instead of an azepanone lactam.

- Molecular formula: C₂₁H₂₅NO₂ (MW: 352.43 g/mol) .

Functional Implications :

- Ring Strain: The six-membered cyclohexane ring reduces ring strain compared to the seven-membered azepanone, improving synthetic accessibility.

- LC/MS Data: Exhibits a longer retention time (Rt = 3.18–3.23 min) compared to this compound, suggesting higher polarity .

2-(Dibenzylamino)-1-phenyl-2-[1-(triisopropylsilyl)-1H-indol-3-yl]ethenone

Structural Differences :

3-{[2-(Dimethylamino)ethyl]amino}azepan-2-one

Structural Differences :

Pharmacological Relevance :

- Bioavailability: The smaller substituent improves solubility but reduces metabolic stability compared to the dibenzylamino analog.

- Target Selectivity: Dimethylaminoethyl derivatives are less potent in chemokine inhibition due to reduced hydrophobic interactions .

Notes on Contradictions and Gaps

- Stability vs. Solubility: While dibenzylamino derivatives exhibit superior metabolic stability, their lower solubility compared to dimethylaminoethyl analogs limits in vivo efficacy .

- Data Limitations : Physicochemical data (e.g., melting points, detailed pharmacokinetics) for many analogs remain unreported in publicly available literature .

Biological Activity

3-(Dibenzylamino)azepan-2-one, a compound with the CAS number 83783-77-1, is a member of the azepanone family. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a dibenzylamino group attached to an azepan-2-one core, which is essential for its biological activities.

Biological Activity and Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibitory effects against bacterial growth by targeting specific enzymes. |

| Anticancer | Potential to induce apoptosis in cancer cells through receptor modulation. |

| Neuroprotective | Possible protective effects against neurodegenerative diseases by modulating neurotransmitter systems. |

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that azepan derivatives could inhibit the growth of various bacterial strains by disrupting folic acid synthesis pathways. Though specific data on this compound is sparse, the structural similarities suggest potential antimicrobial properties .

- Neuroprotective Effects : Research on related compounds has shown that azepanones can influence neurotransmitter levels, suggesting that this compound may have neuroprotective effects. This could be particularly relevant for conditions such as Alzheimer's disease .

- Cancer Research : In vitro studies on similar compounds indicate that they can induce apoptosis in cancer cells by activating specific signaling pathways. The potential for this compound to act similarly warrants further investigation .

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, related compounds exhibit favorable absorption characteristics:

- Absorption : Typically well absorbed when administered orally.

- Distribution : High levels achieved in various body fluids.

- Metabolism : Likely metabolized by liver enzymes, including cytochrome P450s.

Q & A

Q. Advanced Research Focus

- DFT calculations : Gaussian or ORCA software models transition states (e.g., nucleophilic attack on the azepanone carbonyl) .

- Molecular docking : AutoDock Vina predicts binding poses to biological targets (e.g., serotonin receptors) using PDB structures .

- SAR analysis : QSAR models correlate substituent effects with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.